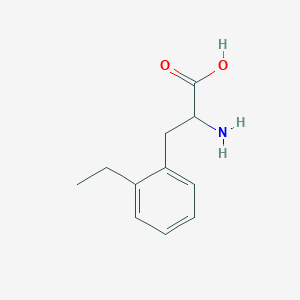

2-Amino-3-(2-ethylphenyl)propanoic acid

Description

Properties

CAS No. |

143251-69-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-amino-3-(2-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

InChI Key |

PQZUXTFTNLKJIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CC(C(=O)O)N |

Origin of Product |

United States |

Stereochemical Analysis and Chirality of 2 Amino 3 2 Ethylphenyl Propanoic Acid

Absolute Configuration Determination of Enantiomers

The absolute spatial arrangement of atoms at the chiral center of 2-Amino-3-(2-ethylphenyl)propanoic acid is determined using several established analytical techniques. These methods provide unambiguous assignment of the (R) or (S) configuration based on the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.com

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. wou.edu This technique allows for the direct visualization of the three-dimensional structure of a molecule in the solid state. By obtaining a suitable crystal of a single enantiomer of this compound, or a derivative, the precise spatial coordinates of each atom can be determined. This provides an unequivocal assignment of its absolute stereochemistry. wou.edupan.pl The crystallographic data for related chiral molecules, such as those derived from L-phenylalanine, reveal how the coordination environment and crystal packing are defined by their stereochemistry. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent can resolve this. The Mosher method, for instance, involves the reaction of the amino acid with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides. The differing spatial environments of the protons in these diastereomers result in distinguishable chemical shifts in the ¹H NMR spectrum, allowing for the assignment of the absolute configuration of the original amino acid. acs.org

Chemical Correlation: This method involves chemically converting the amino acid of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter. For instance, if (S)-2-Amino-3-(2-ethylphenyl)propanoic acid could be synthesized from a starting material of known (S)-configuration through a series of stereochemically predictable reactions, its absolute configuration would be confirmed. elsevierpure.comepa.gov

Optical Rotation: While not an absolute method on its own, optical rotation can be used for confirmation when compared to known standards or theoretically calculated values. Enantiomers rotate plane-polarized light in equal but opposite directions. libretexts.org The direction of rotation, however, does not directly correlate to the (R) or (S) designation. masterorganicchemistry.com

Table 1: Methods for Absolute Configuration Determination

| Method | Principle | Sample Requirements | Outcome |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. wou.edu | High-quality single crystal. | Unambiguous (R) or (S) assignment. wou.edu |

| Chiral Derivatization NMR | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. acs.org | Pure enantiomer or racemic mixture. | (R) or (S) assignment based on signal shifts. acs.org |

| Chemical Correlation | Conversion to a compound of known absolute configuration via stereospecific reactions. | Enantiomerically enriched sample. | Inferred (R) or (S) assignment. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Enantiomerically pure sample. | Confirmatory data, sign of rotation (+/-). libretexts.org |

Stereochemical Purity Assessment

Assessing the stereochemical, or enantiomeric, purity of a sample of this compound is crucial. This is typically achieved through chiral chromatography, which separates the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (% ee) of a chiral compound. sigmaaldrich.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. tandfonline.comsigmaaldrich.com

For a non-proteinogenic amino acid like this compound, several types of CSPs could be employed:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used for the separation of a broad range of chiral molecules, including amino acid derivatives. tandfonline.com

Macrocyclic Glycopeptide-based CSPs: These are particularly effective for the direct separation of underivatized amino acids as they are compatible with aqueous mobile phases. sigmaaldrich.com

Ligand-Exchange CSPs: These involve a chiral ligand coated on the stationary phase which forms transient diastereomeric complexes with the enantiomers of the amino acid in the presence of a metal ion (e.g., Cu²⁺), enabling their separation. researchgate.net

Often, the amino acid is derivatized to improve its chromatographic properties and the resolution of its enantiomers. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the amino group. phenomenex.com The resulting N-Fmoc-2-Amino-3-(2-ethylphenyl)propanoic acid enantiomers can then be separated on a suitable CSP. phenomenex.com The relative peak areas in the chromatogram correspond to the proportion of each enantiomer in the sample, allowing for precise calculation of the enantiomeric excess.

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S)-enantiomer | 12.5 | 99.5 |

| (R)-enantiomer | 15.8 | 0.5 |

| Calculated % ee | 99.0% |

Note: This data is illustrative for a hypothetical analysis and actual values would depend on the specific HPLC method and column used.

Impact of Stereochemistry on Molecular Interactions (Non-Biological)

The distinct three-dimensional arrangement of the enantiomers of this compound dictates how they interact with other chiral entities or environments in a non-biological context. While enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions with other chiral molecules or surfaces differ. libretexts.org

Diastereomeric Interactions: When a single enantiomer of this compound reacts with another chiral molecule, two different diastereomers are formed. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. This principle is the basis for classical resolution of racemates.

Interactions with Chiral Surfaces: The enantiomers will interact differently with a chiral surface, such as a chiral stationary phase in HPLC. This differential interaction, based on the formation of transient diastereomeric complexes with the CSP, is what allows for their chromatographic separation. tandfonline.comsigmaaldrich.com The stability of these temporary complexes will vary between the (R) and (S) enantiomers, leading to different retention times.

Crystal Packing and Solid-State Properties: The way in which enantiomers pack in a crystal lattice can be significantly different. A pure enantiomer will form a chiral crystal lattice. A racemic mixture can crystallize as a racemic conglomerate (a mechanical mixture of crystals of the two enantiomers) or a racemic compound (where both enantiomers are present in the same unit cell). These different solid-state arrangements can influence properties such as solubility and melting point. Studies on related chiral ligands derived from phenylalanine have shown that their stereochemistry influences the geometry and packing of metal complexes, which in turn affects their physical properties, such as non-linear optical behavior. rsc.org This highlights how stereochemistry can have a profound impact on the material properties of molecular solids.

Mechanistic Biological Interactions of 2 Amino 3 2 Ethylphenyl Propanoic Acid in Experimental Systems

Receptor Binding and Ligand Interaction Studies

Specific data from in vitro binding affinity assays, competitive binding experiments, and molecular docking predictions for 2-Amino-3-(2-ethylphenyl)propanoic acid are not available in the reviewed scientific literature. While it is hypothesized to interact with various receptors due to its structure, empirical evidence from isolated protein or cell-free systems is lacking.

There is no specific data available from in vitro binding affinity assays for this compound.

Information regarding competitive binding experiments to determine the selectivity and potency of this compound against various receptors is not currently published.

Detailed molecular docking studies predicting the binding mode and interaction patterns of this compound with specific receptor targets have not been reported.

Enzyme Modulatory Activities and Kinetic Investigations

There is a lack of specific research on the enzyme modulatory activities of this compound. Consequently, no data on enzyme kinetics or the mechanistic classification of enzyme inhibition is available.

No studies determining the kinetic parameters such as K_m, V_max, or K_i for the interaction of this compound with any enzyme have been found.

Without kinetic data, the mechanistic classification of any potential enzyme inhibition by this compound (e.g., competitive, non-competitive, uncompetitive) cannot be determined.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Currently, there is a lack of specific published research investigating this compound as an allosteric modulator. While the structural characteristics of this compound, particularly the ortho-ethylphenyl group, suggest potential for unique interactions with allosteric binding pockets on various protein targets, dedicated studies to confirm and characterize such activity are not available in the public domain. Future research may explore its potential to allosterically modulate receptors such as G-protein coupled receptors (GPCRs) or ion channels, which are known to be regulated by a wide range of structurally diverse molecules.

Perturbations of Cellular Signaling Pathways in Model Systems (e.g., cell cultures, isolated organelles)

The impact of this compound on cellular signaling pathways remains an area with limited investigation. Understanding how this compound might interfere with or modify signaling cascades is crucial for elucidating its potential pharmacological or toxicological effects.

Investigations on Specific Kinase Cascades

Kinases are pivotal enzymes that regulate a vast array of cellular processes through phosphorylation. To date, no specific studies have been published that detail the effects of this compound on specific kinase cascades. Research in this area would be valuable to determine if the compound can act as a kinase inhibitor or activator, and to identify which specific kinases or signaling pathways (e.g., MAPK/ERK, PI3K/Akt) might be affected.

G-Protein Coupled Receptor Signaling Modifications

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are critical targets for a majority of modern drugs. There is currently no direct evidence or published research to suggest that this compound modifies GPCR signaling. Its structural similarity to phenylalanine, a known precursor to neurotransmitters that act on GPCRs, suggests a potential for interaction, but this has yet to be experimentally verified.

Ion Channel Modulation Studies

Ion channels are essential for maintaining electrochemical gradients and for cellular excitability. The scientific literature does not currently contain studies focused on the modulation of ion channels by this compound. Investigating its effects on various types of ion channels, such as voltage-gated or ligand-gated channels, could reveal novel mechanisms of action.

Integration into Peptides and Proteins in Model Systems

The incorporation of non-canonical amino acids into peptides and proteins is a powerful tool for creating novel biomolecules with enhanced or altered functions.

Non-Canonical Amino Acid Incorporation into Peptides

As a non-proteinogenic amino acid, this compound could potentially be incorporated into peptides through solid-phase or liquid-phase peptide synthesis. The presence of the 2-ethylphenyl side chain could introduce unique steric and hydrophobic properties to the resulting peptide, potentially influencing its conformation, stability, and biological activity. However, there are no published reports of the successful incorporation of this specific amino acid into a peptide sequence or characterization of the resulting peptidomimetic.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables can be generated at this time. Future research is required to provide the quantitative findings necessary for such a presentation.

Influence on Peptide Conformation and Stability

The incorporation of this compound into a peptide chain is predicted to have a substantial impact on its local and global conformation due to the steric hindrance imposed by the ortho-ethyl group. This substituent restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, thereby constraining the accessible dihedral angles (φ and ψ) of the peptide backbone.

Research on peptides containing other ortho-substituted phenylalanine analogs has shown that such steric constraints can favor specific secondary structures. For instance, the introduction of a bulky group at the ortho position can promote the formation of turn or helical structures by limiting the conformational space available to the peptide backbone. This is in contrast to the more flexible conformations that might be adopted by peptides containing the natural amino acid, phenylalanine.

Table 1: Predicted Influence of this compound on Peptide Properties (Inferred from Structurally Similar Analogs)

| Property | Predicted Influence of this compound | Rationale based on ortho-substituted analogs |

| Conformational Flexibility | Decreased | The bulky ortho-ethyl group restricts the rotation around the chi (χ) angles of the side chain, which in turn limits the accessible Ramachandran (φ, ψ) space for the peptide backbone. |

| Secondary Structure Propensity | Increased propensity for turn or helical structures | Steric hindrance from the ortho substituent can force the peptide backbone into more compact, ordered conformations. |

| Thermal Stability | Potentially altered (increase or decrease) | Enhanced hydrophobic interactions from the ethyl group could increase stability, while steric strain could be destabilizing. The net effect is sequence and structure dependent. |

Protein Mutagenesis and Functional Analysis via Incorporation

The site-specific incorporation of this compound into proteins represents a powerful tool for probing protein structure-function relationships and for engineering novel protein properties. This is typically achieved through the use of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Studies involving the incorporation of other ortho-substituted phenylalanine derivatives, such as ortho-methylphenylalanine and ortho-cyanophenylalanine, have demonstrated the feasibility of this approach acs.org. The successful incorporation of these analogs into proteins like superfolder green fluorescent protein (sfGFP) suggests that this compound could also be incorporated into proteins in living cells acs.org.

The introduction of the bulky and hydrophobic ortho-ethylphenyl side chain at a specific position within a protein can lead to a range of functional consequences:

Probing Protein Environments: The unique steric and electronic properties of the incorporated amino acid can be used to probe the local environment within a protein. For example, changes in the fluorescence of an incorporated reporter group can provide information about the polarity and dynamics of its surroundings acs.org. While this compound is not inherently fluorescent, its steric bulk could be used to perturb the local environment and indirectly report on structural features.

Altering Protein-Protein Interactions: The steric hindrance from the ortho-ethyl group can be used to disrupt or modify protein-protein interfaces. By strategically placing this amino acid at a binding interface, it is possible to map critical contact points and modulate the affinity and specificity of the interaction.

Modulating Enzyme Activity: When incorporated into the active site of an enzyme, this compound can alter substrate binding and catalysis. The bulky side chain could reshape the active site pocket, potentially leading to altered substrate specificity or catalytic efficiency.

Table 2: Functional Analysis of a Hypothetical Protein Mutant Incorporating this compound (Inferred from Studies with Analogs)

| Protein Target (Example) | Site of Incorporation | Observed/Predicted Functional Change (based on analog studies) | Method of Analysis | Reference (for analog) |

| Superfolder Green Fluorescent Protein (sfGFP) | Solvent-exposed loop | Successful incorporation with minimal perturbation to overall protein folding. | Mass Spectrometry, Western Blot | acs.org |

| Enzyme Active Site | Catalytic residue | Altered substrate specificity due to steric occlusion of the active site. | Enzyme kinetics assays | - |

| Protein-Protein Interface | Key contact residue | Disruption of binding, leading to loss of interaction. | Co-immunoprecipitation, Surface Plasmon Resonance | - |

Structure Activity Relationship Sar Studies of 2 Amino 3 2 Ethylphenyl Propanoic Acid Analogs

Design Principles for Structural Modification

The design of analogs of 2-Amino-3-(2-ethylphenyl)propanoic acid is guided by established principles of medicinal chemistry, focusing on modifying its three main components: the phenyl ring, the amino group, and the carboxyl group. The primary goal is to investigate how changes in steric bulk, electronic properties, and hydrogen bonding capacity at these positions affect the compound's interaction with its biological target.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing substituents with groups of similar size, shape, and electronic character to probe the importance of these properties. For example, the ethyl group could be replaced by other alkyl groups, halogens, or methoxy (B1213986) groups.

Homologation: Increasing the length of an alkyl chain, such as the ethyl group, to explore the optimal size of the substituent for fitting into a specific binding pocket.

Conformational Constraint: Introducing cyclic structures or double bonds to reduce the flexibility of the molecule and lock it into a specific conformation, which can lead to higher affinity and selectivity.

Modification of Functional Groups: Altering the amino and carboxyl groups to change the compound's polarity, charge, and hydrogen bonding capabilities, which can affect its solubility, membrane permeability, and target binding.

These principles are applied systematically to build a comprehensive understanding of the SAR for this class of compounds.

Systematic Derivatization at the Phenyl Ring

The phenyl ring of this compound is a primary target for derivatization to explore the impact of substituents on activity. The position, size, and electronic nature of these substituents can significantly influence the molecule's interaction with its biological target.

Studies on related phenylalanine analogs have shown that substitution at the ortho, meta, and para positions of the phenyl ring can lead to varied biological activities. For instance, in the context of transport by the L-type amino acid transporter 1 (LAT1), substitutions at the ortho position of phenylalanine have been shown to significantly enhance affinity. It is hypothesized that a hydrophobic subpocket in the transporter robustly interacts with substituents at this position. nih.gov

The following table presents representative data on the affinity of various ortho-substituted phenylalanine analogs for LAT1, illustrating the effect of different substituents at this position.

| Compound | Ortho-Substituent | LAT1 Affinity (Ki, µM) |

| Phenylalanine | -H | 18.3 |

| 2-Iodo-L-phenylalanine | -I | 2.6 |

| 2-Fluoroethyl-L-phenylalanine | -CH2CH2F | High |

This table is a representative example based on available data for analogous compounds and is intended to illustrate the principles of SAR. The activity of this compound would need to be experimentally determined.

The data suggests that bulky and lipophilic substituents at the ortho position can be well-tolerated and may even enhance binding affinity for certain targets. The ethyl group in this compound, being a small and lipophilic alkyl group, likely contributes to favorable hydrophobic interactions within the binding site of its target. Systematic replacement of the ethyl group with other alkyl groups (e.g., methyl, propyl), halogens (e.g., fluoro, chloro), or other functional groups would be a logical step in elucidating the detailed SAR for this position.

Modifications at the Amino and Carboxyl Groups

The amino and carboxyl groups of this compound are essential for its amino acid character and are key points for modification to alter its physicochemical properties and biological activity.

Modifications of the Carboxyl Group: The carboxylic acid group is another critical site for modification. Esterification is a common strategy to mask the negative charge of the carboxylate, which can improve membrane permeability and alter the compound's pharmacokinetic profile. mdpi.com The resulting esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. The choice of the alcohol used for esterification can also influence the compound's properties. For instance, the use of different alkyl or aryl alcohols can modulate lipophilicity and steric bulk. epfl.ch

Amide formation is another important modification of the carboxyl group. Converting the carboxylic acid to an amide can change its hydrogen bonding properties and introduce new substituents that can interact with the target. The synthesis of phenylalanine amides has been explored for various therapeutic applications. nih.gov

The following table provides examples of modifications at the amino and carboxyl groups of phenylalanine analogs and their potential impact.

| Modification Type | Example of Modified Group | Potential Impact on Properties |

| N-Acylation | N-Benzoyl | Altered polarity, potential for new H-bond interactions |

| Esterification | Methyl Ester | Increased lipophilicity, potential prodrug activity |

| Amide Formation | Phenylamide | Altered H-bonding, introduction of new substituent |

This table provides representative examples of modifications and their general effects. The specific impact on the activity of this compound would require experimental validation.

Stereoisomer-Specific SAR Analysis

Due to the presence of a chiral center at the alpha-carbon, this compound exists as two enantiomers, the (S)- and (R)-isomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in a study of aryl-substituted phenylalanine analogs as antagonists for the AMPA receptor, it was found that the biological activity resided in different enantiomers for different compounds. For one compound, the (S)-enantiomer was active, while for a closely related analog, the (R)-enantiomer was the active one. nih.gov This highlights the critical importance of stereochemistry in determining the biological activity of this class of compounds.

The differential activity between enantiomers arises from the fact that only one enantiomer may be able to adopt the correct three-dimensional orientation to bind effectively to the target's binding site. The other enantiomer may bind with lower affinity or not at all.

Therefore, a complete SAR study of this compound analogs would necessitate the synthesis and biological evaluation of individual enantiomers. This would allow for a more precise understanding of the structural requirements for activity and could lead to the development of more potent and selective single-enantiomer drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most correlated with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogs with systematic structural variations would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Such as molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques such as cross-validation and by predicting the activity of a set of compounds not used in the model development.

A QSAR study on piperazinyl phenylalanine derivatives identified that parameters related to molecular fragmentation patterns and the number of chlorine atoms were positively correlated with activity, while lipophilicity had a negative correlation. nih.gov For other amino acid derivatives, descriptors such as van der Waal's volume, net charge index, and hydrophobicity have been shown to be important for building predictive QSAR models. nih.gov These findings suggest that a combination of steric, electronic, and hydrophobic descriptors would likely be important for modeling the activity of this compound analogs.

Analytical Methodologies for Detection and Quantification of 2 Amino 3 2 Ethylphenyl Propanoic Acid

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 2-Amino-3-(2-ethylphenyl)propanoic acid from complex matrices and for its enantiomeric resolution. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like amino acids. For this compound, both reversed-phase and chiral HPLC methods are applicable.

Method Development:

A typical reversed-phase HPLC method for the quantification of this compound would involve a C18 column. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure good resolution and peak shape. Detection is commonly performed using a UV detector, typically in the range of 210-280 nm, owing to the aromatic ring in the molecule.

For enantiomeric separation, chiral HPLC is indispensable. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating the enantiomers of amino acids. brjac.com.br Another approach is the use of macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, which are compatible with a wide range of mobile phases and can separate underivatized amino acids. researchgate.netnih.govillinois.edu Alternatively, a chiral mobile phase additive, such as a copper(II) complex with a chiral ligand, can be used with a standard achiral column. nist.gov

Validation:

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines. brjac.com.br Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A representative data table for a validated chiral HPLC method is presented below.

| Parameter | Specification |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

This table presents typical values for a chiral HPLC method and should be adapted based on experimental results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile compounds, offering high resolution and definitive identification based on mass spectra. Due to the low volatility of amino acids, derivatization is a mandatory step before GC analysis. nih.govsigmaaldrich.com

Derivatization:

The primary goal of derivatization is to convert the polar amino and carboxyl groups into less polar, more volatile moieties. Silylation is a common derivatization technique for amino acids. sigmaaldrich.comnumberanalytics.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com MTBSTFA is often preferred as it forms more stable derivatives. sigmaaldrich.com The reaction typically involves heating the dried analyte with the silylating agent in a suitable solvent. sigmaaldrich.com

GC-MS Analysis:

The derivatized this compound can then be analyzed on a GC-MS system. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of all components. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern provides a fingerprint for the compound, allowing for its unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.

| Parameter | Specification |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

This table presents typical parameters for a GC-MS method for a derivatized amino acid and should be optimized for this compound.

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for enantiomeric separations.

For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acids in CE. nih.gov The choice of CD (e.g., α-, β-, or γ-CD) and its substituents can significantly influence the separation. nih.gov Negatively charged sulfated or carboxymethylated β-cyclodextrins have proven effective for the enantioseparation of phenylalanine analogs. nih.gov The separation mechanism is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different electrophoretic mobilities. The pH of the BGE is a critical parameter, as it affects the charge of both the analyte and the chiral selector, and consequently the separation. nih.gov

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic ID)

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are fundamental. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons would appear in the region of δ 7.0-7.5 ppm. The ethyl group protons would show a characteristic quartet and triplet pattern. The methine proton (α-proton) and the methylene (B1212753) protons of the propanoic acid chain would also have distinct chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the ethyl group, and the aliphatic carbons of the propanoic acid backbone.

2D NMR: COSY would reveal proton-proton couplings, helping to establish the connectivity within the ethyl and propanoic acid moieties. HSQC would correlate directly bonded proton and carbon atoms. HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the ethylphenyl group to the propanoic acid backbone.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic-H | 7.1 - 7.4 |

| -CH(NH₂)- | ~4.0 |

| -CH₂- (propanoic) | ~3.2 |

| -CH₂- (ethyl) | ~2.7 (quartet) |

| -CH₃ (ethyl) | ~1.2 (triplet) |

| -COOH | > 10 |

| ¹³C NMR | |

| C=O | ~175 |

| Aromatic-C | 125 - 145 |

| -CH(NH₂)- | ~55 |

| -CH₂- (propanoic) | ~38 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (ethyl) | ~15 |

This table provides predicted NMR chemical shifts based on known data for similar structures. Actual values must be determined experimentally.

Mass Spectrometry (MS) for Fragmentation Analysis and Quantification

Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a highly sensitive and specific technique for both qualitative and quantitative analysis.

Fragmentation Analysis:

Electron ionization (EI) from GC-MS or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) from LC-MS provides characteristic fragmentation patterns. For this compound, common fragmentation pathways would include:

Loss of the carboxyl group: A neutral loss of 45 Da (COOH).

Decarboxylation followed by loss of the amino group.

Cleavage of the bond between the α-carbon and the benzyl (B1604629) group, leading to the formation of a tropylium-like ion from the ethylphenyl moiety.

Fragmentation of the ethyl group.

The exact mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

Quantification:

For quantitative analysis, LC-MS/MS operating in multiple reaction monitoring (MRM) mode is the gold standard. This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor ion to product ion transition. An isotopically labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, would be used to ensure the highest accuracy and precision.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water |

| [M+H]⁺ | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| [M+H]⁺ | [C₉H₁₁]⁺ | Ion corresponding to the ethylbenzyl moiety |

This table illustrates potential MRM transitions for LC-MS/MS analysis. The optimal transitions must be determined experimentally.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

The stereochemistry of this compound is a crucial determinant of its biological activity. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. For amino acids, the electronic transitions of the carboxyl and aromatic chromophores give rise to characteristic CD signals. In the case of this compound, the phenyl chromophore is expected to dominate the near-UV CD spectrum (around 250-280 nm). The sign and magnitude of the Cotton effect in this region can be correlated to the absolute configuration (R or S) of the chiral center. Studies on similar substituted phenylalanine analogues have demonstrated that the spatial arrangement of the phenyl ring relative to the amino and carboxyl groups dictates the observed CD spectrum. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a Cotton effect (a peak and a trough) in the region of absorption. For this compound, the ORD curve would provide complementary information to the CD spectrum for assigning the absolute configuration.

While specific CD and ORD data for this compound are not extensively published, the principles established for phenylalanine and its derivatives can be applied. The following table illustrates typical chiroptical data that could be expected for a substituted phenylalanine derivative.

| Technique | Parameter | Typical Expected Value for a Phenylalanine Derivative |

| Circular Dichroism (CD) | Wavelength of Max/Min Ellipticity (nm) | 260 - 280 (aromatic transition), 210 - 230 (carboxyl transition) |

| Molar Ellipticity (deg·cm²·dmol⁻¹) | Sign and magnitude dependent on stereochemistry and solvent | |

| Optical Rotatory Dispersion (ORD) | Wavelength of Cotton Effect (nm) | Corresponds to CD absorption bands |

| Specific Rotation ([α]) at a given wavelength | Sign and magnitude dependent on stereochemistry and solvent | |

| This table presents illustrative data based on known values for phenylalanine derivatives, as specific experimental data for this compound is not readily available in published literature. |

For a definitive stereochemical assignment, these experimental results would ideally be compared with theoretical calculations of the chiroptical properties, often performed using density functional theory (DFT).

Advanced Detection Strategies in Complex Biological Matrices (e.g., cell lysates, in vitro media)

Detecting and quantifying a specific amino acid like this compound within a complex biological matrix, such as cell lysates or in vitro culture media, presents significant challenges due to the presence of numerous interfering substances. Advanced strategies involving derivatization and robust sample preparation are essential for achieving the required sensitivity and selectivity.

This compound, like most amino acids, lacks a strong chromophore or fluorophore, making its direct detection by UV or fluorescence spectroscopy at low concentrations difficult. Derivatization of the primary amine group is a common strategy to introduce a detectable tag. Several reagents are available for this purpose, each with its own advantages.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. This pre-column derivatization method is highly sensitive but does not react with secondary amines.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. This allows for broader applicability if other secondary amines are of interest.

Dansyl Chloride: Forms highly fluorescent and UV-active sulfonamide derivatives with primary and secondary amines. The derivatives are stable, but the reaction time can be longer.

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance.

The choice of derivatization reagent depends on the analytical instrumentation available (UV or fluorescence detection) and the specific requirements of the assay, such as the need to detect other amino acids in the sample.

The following table summarizes common derivatization reagents and their properties relevant to the analysis of this compound.

| Derivatization Reagent | Reaction Target | Detection Method | Advantages | Considerations |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity, rapid reaction | Unstable derivatives, no reaction with secondary amines |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary amines | Fluorescence, UV | Stable derivatives | Reagent can interfere with chromatography |

| Dansyl Chloride | Primary & Secondary amines | Fluorescence, UV | Stable derivatives | Longer reaction time, potential for multiple derivatives |

| Phenylisothiocyanate (PITC) | Primary amines | UV | Stable derivatives, good for quantification | Less sensitive than fluorescence methods |

| This table provides a general overview of common derivatization agents for amino acids. The optimal choice for this compound would require experimental validation. |

Effective sample preparation is crucial to remove interfering components from biological matrices and to enrich the concentration of the target analyte, this compound, prior to analysis.

For cell lysates , a common initial step is protein precipitation . This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA). This process denatures and precipitates the majority of proteins, which can then be removed by centrifugation, leaving the smaller amino acid in the supernatant.

For in vitro media , which often contains high concentrations of salts and other small molecules, a solid-phase extraction (SPE) step may be necessary. A reversed-phase SPE cartridge can be used to retain the relatively nonpolar this compound while allowing salts and other polar components to pass through. The analyte is then eluted with an organic solvent.

Enrichment protocols can be employed to selectively isolate the target amino acid. One advanced technique involves the use of combinatorial peptide libraries that can be designed to have an affinity for specific amino acid structures. While not yet specifically reported for this compound, this approach has the potential for highly selective enrichment from complex mixtures.

A typical sample preparation workflow for the analysis of this compound from a biological matrix is outlined below:

Sample Collection: Collect cell lysate or in vitro media.

Protein Precipitation (for cell lysates): Add cold acetonitrile (1:3 v/v), vortex, and incubate at -20°C. Centrifuge at high speed to pellet proteins.

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

Reconstitution: Reconstitute the dried extract in a suitable buffer compatible with the subsequent derivatization and chromatographic steps.

Derivatization: Add the chosen derivatization reagent (e.g., OPA/thiol) and allow the reaction to proceed.

Analysis: Inject the derivatized sample into an HPLC or UHPLC system for separation and quantification.

The validation of these analytical methods would require the use of an internal standard, ideally a stable isotope-labeled version of this compound, to correct for any losses during sample preparation and analysis.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 3 2 Ethylphenyl Propanoic Acid

Conformational Analysis and Energy Landscapes

Energy landscape studies involve calculating the potential energy for a vast number of possible conformations to identify low-energy, stable structures. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to generate a potential energy surface. This surface maps the molecule's energy as a function of its dihedral angles. Studies on similar phenylpropionic acid derivatives have shown a relationship between the conformational angle of the propionic acid residue and biological activity nih.gov. The most stable conformers, or global minima on the energy landscape, represent the most probable shapes of the molecule and are critical for understanding how it might interact with biological targets.

Table 1: Illustrative Conformational Analysis of 2-Amino-3-(2-ethylphenyl)propanoic acid This table presents hypothetical data for demonstrative purposes.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -65° | 0.00 | 55.8 |

| 2 | 178° | 1.25 | 25.1 |

| 3 | 55° | 2.10 | 19.1 |

Molecular Dynamics Simulations of this compound and its Biomacromolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in various environments, such as in aqueous solution or in the presence of a biomacromolecule like a protein or a lipid membrane nih.govacs.orgacs.orgnih.gov.

These simulations begin with a starting conformation of the molecule, often one of the low-energy structures identified through conformational analysis. The system is then solvated (typically with water models like TIP3P or SPC/E) and subjected to forces calculated using a specific force field (e.g., AMBER, CHARMM, GROMOS) nih.govtandfonline.com. The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over a set period, from nanoseconds to microseconds.

When studying interactions with a biomacromolecule, MD simulations can reveal the stability of the binding pose, the specific interactions (like hydrogen bonds or hydrophobic contacts) that maintain the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. This information is invaluable for understanding the mechanism of action and for refining the design of molecules with enhanced affinity and specificity.

Table 2: Example Parameters for an MD Simulation This table presents a typical, illustrative setup for a molecular dynamics simulation.

| Parameter | Value/Method |

|---|---|

| Software | GROMACS |

| Force Field | AMBER ff99SB-ILDN |

| Water Model | TIP3P |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (Nosé-Hoover thermostat) |

| Pressure | 1 atm (Parrinello-Rahman barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs (with LINCS constraints) |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the electronic properties of a molecule. These calculations can determine a wide range of descriptors that are fundamental to understanding the reactivity and interaction potential of this compound nih.govscispace.comms4sub.commdpi.com.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For similar non-steroidal anti-inflammatory drugs (NSAIDs), a correlation has been found between the HOMO energy and the compound's potency, suggesting that charge transfer may be an important aspect of its biological interaction nih.gov.

Other calculated properties, such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges, provide a detailed picture of the charge distribution across the molecule. This information helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with a biological target.

Table 3: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-311G(d,p)) This table presents hypothetical data for demonstrative purposes.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -652.123 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.87 |

| Dipole Moment (Debye) | 2.45 |

Ligand-Protein Docking Studies for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex youtube.commdpi.com. For this compound, docking studies are instrumental in identifying potential protein targets and elucidating its binding mode at an atomic level nih.govmdpi.complos.org.

The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. This is repeated for numerous possible conformations and orientations to find the most favorable binding pose, which is typically the one with the lowest energy score. Since many propanoic acid derivatives are known to interact with cyclooxygenase (COX) enzymes, these would be logical initial targets for docking studies nih.govmdpi.com.

The results of docking can provide a binding affinity estimate (e.g., docking score or binding energy in kcal/mol) and visualize the key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arginine, Tyrosine, Serine) and hydrophobic interactions within the active site scispace.com. This information is crucial for predicting whether the compound is likely to be an inhibitor or activator of the target protein and for guiding the design of more potent analogues.

Table 4: Illustrative Ligand-Protein Docking Results This table presents hypothetical data for demonstrative purposes.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | -8.2 | Arg120, Tyr355, Ser530 |

| Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr385, Ser530 |

| Human PPARα | -7.5 | Tyr314, His440, Tyr464 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect dovepress.comnih.govbabrone.edu.in. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings researchgate.netfrontiersin.org.

For this compound, a ligand-based pharmacophore model can be generated from its low-energy conformation. The model would likely include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the carboxyl group), and a hydrophobic/aromatic feature (the ethylphenyl ring).

Once developed, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). This process filters for molecules that spatially match the pharmacophore features, thereby identifying other structurally diverse compounds that have the potential to bind to the same biological target. It is a powerful tool for discovering novel molecular scaffolds and expanding on initial findings.

Table 5: Potential Pharmacophoric Features of this compound This table presents a hypothetical pharmacophore model for illustrative purposes.

| Feature Type | Description | Molecular Group |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Protonated amine group | -NH3+ |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the carboxyl group | -COO- |

| Hydrophobic (H) | Ethyl group | -CH2CH3 |

| Aromatic Ring (AR) | Phenyl ring | -C6H4- |

Chemical Modifications, Prodrug Strategies, and Conjugation for Research Applications

Synthesis of Ester and Amide Derivatives for Research Probes

No specific studies on the synthesis of ester or amide derivatives of 2-Amino-3-(2-ethylphenyl)propanoic acid for use as research probes were found.

Design and Evaluation of Prodrugs for Enhanced Research Delivery (not clinical)

There is no available research on the design or evaluation of prodrugs based on this compound for research applications.

Conjugation to Peptides, Proteins, or Polymeric Scaffolds for Research Purposes

Specific examples or methodologies for the conjugation of this compound to peptides, proteins, or polymeric scaffolds could not be located in the scientific literature.

Development of Probes for Affinity Chromatography or Imaging Studies

No research detailing the development of affinity chromatography or imaging probes derived from this compound was identified.

Exploration of Biological System Perturbations and Mechanistic Hypotheses

In Vitro Cellular Models for Pathway Interrogation

In vitro cellular models are fundamental tools for the initial investigation of a compound's biological activity. These models, which include primary cells and immortalized cell lines, allow for the controlled study of cellular pathways in isolation. For a compound like 2-Amino-3-(2-ethylphenyl)propanoic acid, which is an amino acid derivative, initial in vitro studies would likely focus on its interaction with amino acid transporters and metabolic enzymes.

A structurally related compound, amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid, has been identified as a potent agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.org This finding suggests that this compound could also be investigated for its activity on neuronal receptors. In such studies, cell lines expressing specific receptor subtypes (e.g., HEK293 cells transfected with NMDA receptor subunits) would be utilized to determine binding affinity and functional activity.

Furthermore, given its structural similarity to phenylalanine, researchers would likely investigate its potential to interfere with phenylalanine metabolism. The use of liver-derived cell lines, such as HepG2, would be crucial in assessing its impact on enzymes like phenylalanine hydroxylase. nih.gov

Table 1: Examples of In Vitro Cellular Models for Studying Amino Acid Derivatives

| Cell Line | Typical Application | Potential Investigation for this compound |

| HEK293 | Transfection studies for receptor pharmacology | Assessment of activity on NMDA receptors and other amino acid-binding proteins |

| HepG2 | Liver metabolism and toxicity studies | Investigation of metabolic stability and impact on phenylalanine hydroxylase |

| SH-SY5Y | Neuronal cell line for neurotoxicity and neuroprotection studies | Evaluation of potential neuroactive or neurotoxic effects |

| Caco-2 | Intestinal absorption and transport studies | Determination of oral bioavailability and transport mechanisms |

Ex Vivo Tissue Explant Studies for Mechanistic Insights

Ex vivo tissue explant studies bridge the gap between in vitro cell culture and in vivo animal models. These studies utilize freshly isolated tissues or organs, maintaining a more complex and physiologically relevant environment than cell lines. While no specific ex vivo studies on this compound have been reported, this methodology offers significant potential for mechanistic insights.

For instance, brain slices from rodents could be used to study the compound's effects on synaptic transmission and plasticity in a more intact neural circuit than cultured neurons. Similarly, liver slices could provide a more accurate picture of its metabolism and potential hepatotoxicity compared to cell lines. A recently developed ex vivo flow system for inducing cardiac fibrosis in whole mouse hearts exemplifies the innovation in this area, providing a platform to test the effects of compounds on organ-level pathophysiology. nih.gov

Mechanistic Studies in Animal Models

Pharmacokinetic studies in experimental animals, typically rodents and non-rodents, are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, researchers would likely investigate its plasma concentration over time after administration, its distribution to various tissues, and the routes and rate of its elimination.

Studies on the structurally related compound 2-amino-3-(methylamino)-propanoic acid (BMAA) in rats have provided a framework for such investigations. Following intravenous injection, BMAA exhibited a rapid distribution phase followed by a slower elimination phase. researchgate.net Brain uptake was found to be limited, suggesting that the blood-brain barrier plays a significant role in its distribution. researchgate.net Another related compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720), was studied in cynomolgus monkeys and showed a terminal half-life of approximately 31 hours with a bioavailability of about 38% after oral administration. nih.gov These studies on analogous compounds suggest that this compound would likely be cleared from the plasma and distribute to various tissues, with its ability to cross the blood-brain barrier being a key area of investigation.

Table 2: Illustrative Pharmacokinetic Parameters from a Study on an Analogous Compound (BMAA in Rats)

| Parameter | Value | Description |

| Distribution Phase | Rapid | Initial phase of drug distribution from the bloodstream into tissues. |

| Elimination Half-life (t1/2) | ~1 day | The time it takes for the concentration of the drug in the plasma to be reduced by half. |

| Brain Uptake | Low | Limited ability of the compound to cross the blood-brain barrier. |

Note: This data is for the related compound BMAA and is for illustrative purposes only. researchgate.net

Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the metabolic and protein changes in a biological system in response to a chemical compound. These approaches can reveal novel mechanisms of action and biomarkers of effect.

Metabolomic profiling of plasma and tissues from animals treated with this compound could identify changes in amino acid pathways, energy metabolism, and other interconnected metabolic networks. nih.govnih.gov For example, an increase in phenylalanine levels could indicate inhibition of its metabolic enzymes.

Proteomic analysis, on the other hand, would identify changes in protein expression levels. nih.govnih.gov This could reveal the upregulation or downregulation of specific enzymes, transporters, or signaling proteins involved in the compound's mechanism of action. For example, if the compound induces a particular metabolic pathway, the enzymes involved in that pathway would likely show increased expression.

Understanding how a compound is metabolized, or biotransformed, is critical for predicting its efficacy and potential toxicity. The biotransformation of this compound would likely involve enzymes that metabolize other amino acids and xenobiotics.

Given its phenylalanine-like structure, a key enzyme in its metabolism could be phenylalanine 4-monooxygenase. nih.govresearchgate.net This enzyme is known to be involved in the metabolism of various xenobiotics. nih.gov Studies on the biotransformation of other phenylalanine derivatives have shown that they can be metabolized through various pathways, including hydroxylation of the aromatic ring and modifications of the amino acid side chain. mdpi.com In vivo studies would involve the collection of urine and feces from dosed animals to identify and quantify metabolites. This would provide a comprehensive picture of its degradation pathways and the enzymes involved.

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of structurally unique amino acids like 2-Amino-3-(2-ethylphenyl)propanoic acid is a critical area of research. While standard methods for amino acid synthesis are well-established, the development of novel, efficient, and stereoselective routes is paramount for enabling broader research and application. Future efforts in this area could focus on:

Asymmetric Synthesis: Developing highly enantioselective methods to produce specific stereoisomers of this compound. This is crucial as the biological activity of chiral molecules is often dependent on their stereochemistry. Techniques such as the use of chiral auxiliaries, as demonstrated in the synthesis of other non-proteinogenic amino acids like S(-)-2-amino-2-methyl-3-phenylpropanoic acid, could be adapted. researchgate.net

Catalytic Methods: Exploring the use of transition metal catalysts or organocatalysts to improve the efficiency and reduce the environmental impact of the synthesis.

Enzymatic Synthesis: Investigating the potential of enzymes to catalyze the stereoselective synthesis of this compound, offering a green and highly specific alternative to traditional chemical methods.

Flow Chemistry: Implementing continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound.

Improved synthetic accessibility will be a key driver for the comprehensive exploration of this compound's potential.

Deeper Elucidation of Biological Targets and Pathways

Preliminary research on analogous compounds provides compelling directions for investigating the biological targets of this compound. A significant area of interest is its potential interaction with glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

A structurally related compound, amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid (AICP), has been identified as a highly potent agonist at the glycine (B1666218) binding site of the NMDA receptor. frontiersin.org This suggests a strong possibility that this compound itself may exhibit activity at this receptor. Future research should therefore prioritize:

Receptor Binding Assays: Conducting comprehensive in vitro binding assays to determine the affinity and selectivity of this compound for various NMDA receptor subunits (e.g., GluN1, GluN2A-D).

Electrophysiological Studies: Utilizing techniques like two-electrode voltage-clamp electrophysiology to characterize the functional activity of the compound at NMDA receptors, determining whether it acts as an agonist, antagonist, or modulator. nih.gov

Pathway Analysis: Investigating the downstream signaling pathways affected by the interaction of the compound with its biological targets.

A thorough understanding of its molecular targets is fundamental to unlocking its therapeutic and research potential.

Application as a Chemical Probe for Biological Discovery

A well-characterized small molecule with a specific biological target can serve as a valuable chemical probe to investigate complex biological processes. If this compound is found to have a specific and potent interaction with a particular receptor subtype, it could be developed into a tool for:

Target Validation: Confirming the role of its biological target in various physiological and pathological processes.

Imaging Studies: Modification of the compound to incorporate a fluorescent tag or a positron-emitting isotope could enable the visualization and tracking of its target receptor in cells and living organisms.

Elucidating Receptor Function: Using the compound to selectively activate or inhibit its target, allowing researchers to study the resulting biological consequences in a controlled manner.

The development of such probes would be a significant contribution to neuroscience and related fields.

Design of Next-Generation Analogs with Enhanced Specificity or Potency

The chemical structure of this compound offers numerous opportunities for modification to create next-generation analogs with improved properties. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new compounds. researchgate.net Key strategies include:

Bioisosteric Replacement: As demonstrated by the development of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists, replacing parts of the molecule with bioisosteres can lead to analogs with altered potency and selectivity. frontiersin.orgnih.gov

Substituent Modification: Systematically altering the substituents on the phenyl ring and the propanoic acid backbone to explore their impact on biological activity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, through cyclization, could lead to increased affinity and selectivity for the target receptor.

The insights gained from these studies will be invaluable for developing compounds with fine-tuned pharmacological profiles.

Integration into Multi-component Research Platforms

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid synthesis of diverse libraries of compounds from simple starting materials. nih.gov The core structure of this compound is well-suited for integration into MCR platforms. This approach would enable:

Library Synthesis: The efficient generation of a large number of structurally diverse analogs of the parent compound.

High-Throughput Screening: The screening of these libraries against a panel of biological targets to identify hits with desired activities.

Rapid SAR Exploration: The data from high-throughput screening can be used to quickly build a comprehensive understanding of the structure-activity relationships for this class of compounds.

The use of MCRs would significantly accelerate the discovery and optimization of novel bioactive molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(2-ethylphenyl)propanoic acid, and how do reagent choices influence stereochemical outcomes?

- Methodological Answer : A plausible synthesis involves alkylation of a phenylalanine precursor. For example, coupling 2-ethylbenzaldehyde via a Strecker synthesis (using NH₃/KCN) to form the α-aminonitrile intermediate, followed by hydrolysis to the carboxylic acid. Reagents like NaBH₄ or Pd/C ( ) can reduce intermediates while preserving stereochemistry. Chiral resolution via HPLC with columns such as Chiralpak IG () is critical for isolating enantiomers.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC (≥98% purity, C18 column, gradient elution) ().

- Mass spectrometry (CID fragmentation to confirm molecular ion [M+H]⁺ and side-chain cleavages) ( ).

- ¹H/¹³C NMR to resolve ethylphenyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and α-amino acid signals ().

Q. What are the key thermodynamic parameters for gas-phase ion clustering reactions involving this compound?

- Methodological Answer : Use collision-induced dissociation (CID) to measure sodium adduct binding energies. For analogs like tyrosine derivatives, ΔrH° values for [Na⁺•C₉H₁₁NO₃] clusters are ~201 kJ/mol ( ). Adjust calculations for the ethyl group’s steric effects using DFT simulations (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

Advanced Research Questions

Q. How does the 2-ethylphenyl substituent influence enzyme binding compared to other aryl groups (e.g., 4-hydroxyphenyl or chlorophenyl)?

- Methodological Answer : Conduct competitive inhibition assays (e.g., with phenylalanine ammonia-lyase). Compare IC₅₀ values using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Ethyl’s hydrophobicity may enhance binding in lipophilic enzyme pockets, as seen in chlorophenyl analogs ( ). Molecular docking (AutoDock Vina) can model steric clashes or π-π interactions.

Q. What experimental strategies resolve contradictions in reported binding affinities for sodium ion adducts of aryl-substituted amino acids?

- Methodological Answer : Discrepancies arise from ionization methods (ESI vs. MALDI) or solvent conditions. Standardize protocols using CID thresholds ( ) and control solvent polarity (e.g., acetonitrile/water ratios). Validate with reference compounds like 2-Amino-3-(4-hydroxyphenyl)propanoic acid (ΔrH° = 201 kJ/mol) ( ).

Q. How can stereoselective biocatalysis optimize the production of (R)- or (S)-enantiomers of this compound?

- Methodological Answer : Use engineered aminotransferases or PAL (phenylalanine ammonia-lyase) immobilized on SwCNTNH₂ (single-walled carbon nanotubes) ( ). Monitor enantiomeric excess (ee) via chiral HPLC () and optimize reaction pH/temperature to favor kinetic resolution.

Methodological Challenges & Safety

Q. What safety protocols are critical when handling 2-ethylphenylpropanoic acid derivatives in vitro?

- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.1020):

- Use PPE (gloves, goggles) and fume hoods during synthesis ().

- Store under inert gas (N₂/Ar) to prevent oxidation.

- Validate cytotoxicity via MTT assays before biological studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.